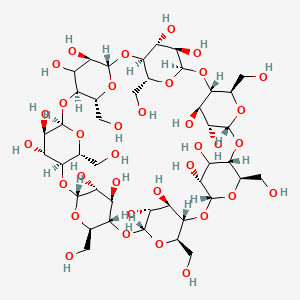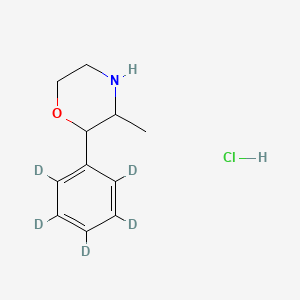
3-Methyl-2-(2,3,4,5,6-pentadeuteriophenyl)morpholine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(2,3,4,5,6-pentadeuteriophenyl)morpholine;hydrochloride is a chemical compound that belongs to the class of substituted phenylmorpholines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of deuterium atoms in the phenyl ring makes this compound particularly interesting for research purposes, as deuterium can influence the metabolic stability and pharmacokinetic properties of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2,3,4,5,6-pentadeuteriophenyl)morpholine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the deuterated phenyl ring. This can be achieved by using deuterated benzene or other deuterated precursors.
Formation of the Morpholine Ring: The morpholine ring is formed by reacting the deuterated phenyl precursor with appropriate reagents such as ethylene oxide and ammonia.
Methylation: The methyl group is introduced at the 3-position of the morpholine ring using methylating agents such as methyl iodide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(2,3,4,5,6-pentadeuteriophenyl)morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted phenylmorpholine derivatives with various functional groups.
Applications De Recherche Scientifique
3-Methyl-2-(2,3,4,5,6-pentadeuteriophenyl)morpholine;hydrochloride has several scientific research applications:
Chemistry: Used as a model compound for studying the effects of deuterium substitution on chemical reactivity and stability.
Biology: Investigated for its potential as a probe in biological studies, particularly in understanding metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the development of deuterated drugs and other industrial applications where isotopic labeling is beneficial.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(2,3,4,5,6-pentadeuteriophenyl)morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. The compound may act on neurotransmitter receptors, enzymes, or other biological targets, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenylmorpholine
- 2-Phenyl-3-methylmorpholine (phenmetrazine)
- 2-Phenyl-3,4-dimethylmorpholine (phendimetrazine)
- 2-Phenyl-5-methylmorpholine (isophenmetrazine)
- 2-Phenyl-3-ethylmorpholine (phenetrazine)
Uniqueness
3-Methyl-2-(2,3,4,5,6-pentadeuteriophenyl)morpholine;hydrochloride is unique due to the presence of deuterium atoms in the phenyl ring. This isotopic substitution can enhance the compound’s metabolic stability and alter its pharmacokinetic properties, making it a valuable tool for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H16ClNO |
|---|---|
Poids moléculaire |
218.73 g/mol |
Nom IUPAC |
3-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/i2D,3D,4D,5D,6D; |
Clé InChI |
VJNXVAVKCZJOFQ-CERKJNTMSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(NCCO2)C)[2H])[2H].Cl |
SMILES canonique |
CC1C(OCCN1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)
![(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)
![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)
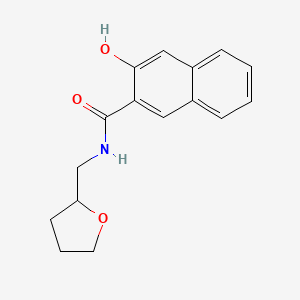
![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11935698.png)

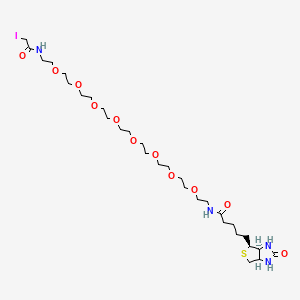
![5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)
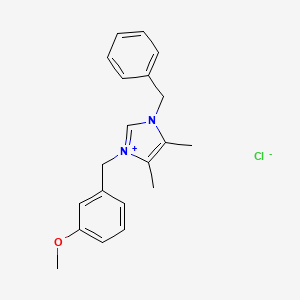
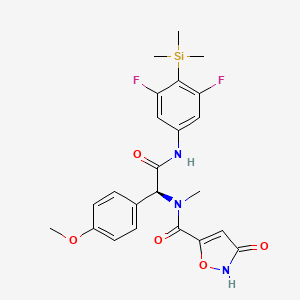

![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)
